Mechanism of Hydrolysis: Uredepa Exhibits SN2 Kinetics, Diverging from Meturedepa's Carbonium-Ion Pathway
Uredepa (AB-100) hydrolyzes via an SN2 mechanism, in contrast to the much faster carbonium-ion (SN1-like) hydrolysis of its 2,2-dimethylaziridine analog, Meturedepa (AB-132) [1]. This mechanistic divergence is attributed to the lack of alkyl substitution on Uredepa's aziridine rings, which prevents stabilization of a positive charge on the ring nitrogen during the rate-determining step [1]. The study directly compared Uredepa, Meturedepa, and several other ring-substituted derivatives under identical conditions, establishing this as a class-specific but structurally dependent property [1].
| Evidence Dimension | Hydrolysis Mechanism |
|---|---|
| Target Compound Data | SN2 mechanism (unsubstituted aziridine) |
| Comparator Or Baseline | Meturedepa (AB-132): Carbonium-ion mechanism (2,2-dimethylaziridine substitution) |
| Quantified Difference | Qualitative difference in mechanism; Meturedepa hydrolyzes 'much faster' than Uredepa. |
| Conditions | Comparative alkylating activities and rates of hydrolysis study in aqueous conditions [1]. |
Why This Matters
This mechanistic difference directly impacts the rate of active species generation and potential for off-target reactivity, making Uredepa the preferred reference compound for studying SN2-mediated DNA crosslinking without the confounding factor of rapid, carbocation-driven hydrolysis.
- [1] Bardos, T. J., & Ambrus, J. L. (1970). Mechanisms of reactions of ring-substituted bis(1-aziridinyl)phosphinyl urethan antineoplastic agents. Journal of Pharmaceutical Sciences, 59(8), 1099-1104. View Source
